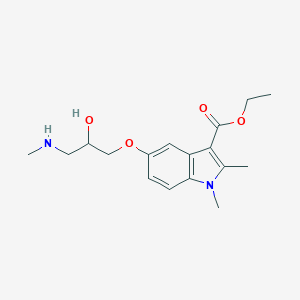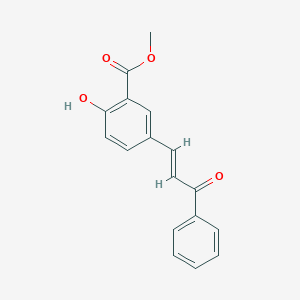
2-Fluoro-N-(3-methoxyphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(3-methoxyphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a fluorine-substituted phenyl ring and a methoxy-substituted phenyl ring connected by an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. The use of high-pressure autoclaves and specialized catalysts, such as platinum on carbon or Raney nickel, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(3-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(3-methoxyphenyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving aromatic amines.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(3-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluorophenyl)(3-chlorophenyl)amine
- (2-Fluorophenyl)(4-methoxyphenyl)amine
- (3-Fluorophenyl)(3-methoxyphenyl)amine
Uniqueness
2-Fluoro-N-(3-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
944702-75-4 |
|---|---|
Molekularformel |
C13H12FNO |
Molekulargewicht |
217.24g/mol |
IUPAC-Name |
2-fluoro-N-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3 |
InChI-Schlüssel |
UXOKCBOTHUCPDH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=C2F |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chloro-3-methylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B503071.png)

![1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B503074.png)




![2,3,4-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503083.png)
![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)
![N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B503086.png)

